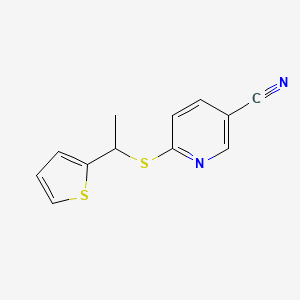
6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile, also known as TESC, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound with a pyridine ring and a thiophene ring attached to it. TESC has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Wirkmechanismus
The mechanism of action of 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile is not fully understood. However, it has been suggested that 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory mediators. 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile may also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has been shown to inhibit the replication of influenza virus and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has also been found to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. In addition, 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile may interact with other compounds in the cell culture medium, which can affect its biological activity.
Zukünftige Richtungen
There are several future directions for research on 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile. One area of research could focus on the development of 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile analogs with improved biological activity and pharmacological properties. Another area of research could focus on the mechanism of action of 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile and the identification of its molecular targets. Furthermore, 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile could be studied in combination with other compounds to determine whether it has synergistic effects in the treatment of inflammatory diseases, cancer, and viral infections.
Synthesemethoden
The synthesis of 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile involves the reaction of 2-bromo-1-(thiophen-2-yl)ethane with 3-cyano-2-chloropyridine in the presence of a base. The reaction yields 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile as a yellow solid with a melting point of 80-82°C.
Wissenschaftliche Forschungsanwendungen
6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has been extensively studied for its biological activities. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has been found to have anti-viral effects against influenza virus and herpes simplex virus.
Eigenschaften
IUPAC Name |
6-(1-thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S2/c1-9(11-3-2-6-15-11)16-12-5-4-10(7-13)8-14-12/h2-6,8-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQDJPSFRSNJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)SC2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane](/img/structure/B7593570.png)
![1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593576.png)
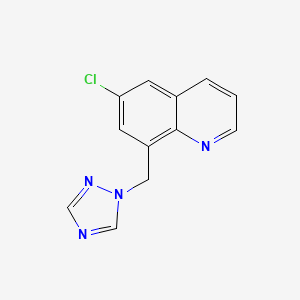
![1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593590.png)
![4-[[4-(Oxan-4-yl)-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7593598.png)
![(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B7593606.png)
![2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile](/img/structure/B7593607.png)
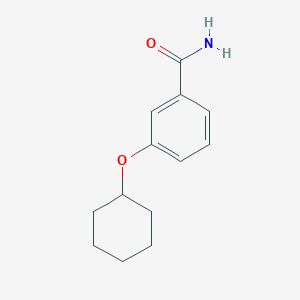
![(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(1-methylpyrazol-4-yl)cyclopropyl]methanone](/img/structure/B7593614.png)
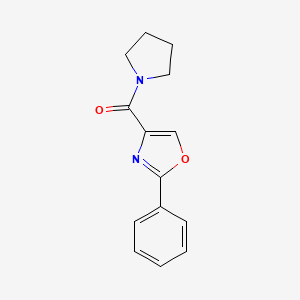
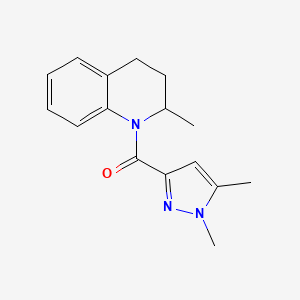
![[2-(5-Methylfuran-2-yl)azepan-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7593625.png)
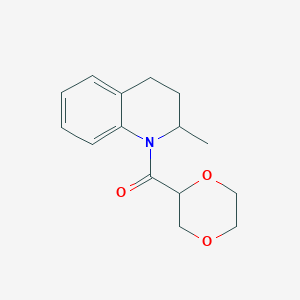
![1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone](/img/structure/B7593641.png)